Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
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Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate has been extensively studied. For instance, Bauer et al. (1990) describe a two-step synthesis starting from key intermediates, highlighting the methodologies applicable for constructing similar compounds with detailed herbicidal properties comparisons (Bauer et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds akin to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate has been elucidated using various spectroscopic and diffractometric techniques. Vogt et al. (2013) provide insights into the polymorphism of a related investigational pharmaceutical compound, showcasing the complexity of analyzing such molecular structures (Vogt et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate include transformations into other significant compounds through processes such as bioreduction. For example, Ren et al. (2019) demonstrated the stereoselective bioreduction of a related compound, showcasing the potential for producing chiral intermediates with high enantiopurity (Ren et al., 2019).
Scientific Research Applications
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Indole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The methods of application vary depending on the specific derivative and its intended use. For example, some derivatives are used in the synthesis of drugs .
- Results or Outcomes : The results also vary. For instance, some derivatives have shown inhibitory activity against influenza A .
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Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders over the last 20 years .
- Methods of Application : These drugs are synthesized using various methods, depending on the specific drug .
- Results or Outcomes : The outcomes of these drugs have been positive, as they have been approved by the FDA .
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Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
- Scientific Field : Organic Chemistry
- Application Summary : This compound may be used as a starting reagent for the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid .
- Methods of Application : The compound is used in the synthesis of other compounds .
- Results or Outcomes : The results of this application are not specified .
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Ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)
- Scientific Field : Organic Chemistry
- Application Summary : This compound was used for the synthesis of 6,7,8-trifluoro-5-hydroxy-2-methylchromone, 1-(3,4,5-trifluoro-2,6-dimethoxyphenyl)butane-1,3-dione, and its copper chelate .
- Methods of Application : The compound is used in the synthesis of other compounds .
- Results or Outcomes : The results of this application are not specified .
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Ethyl 4,4,4-trifluoroacetoacetate
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α- trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
- Methods of Application : The compound is used in the synthesis of other compounds .
- Results or Outcomes : The results of this application are not specified .
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Alfa Chemistry
- Scientific Field : Organofluorine Chemistry
- Application Summary : Alfa Chemistry specializes in organofluorine chemistry and offers high quality Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and related services .
- Methods of Application : The compound is used in the synthesis of other compounds .
- Results or Outcomes : The results of this application are not specified .
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Ethyl 3-(2,4,5-trifluoro-3-methoxyphenyl)-3-oxopropanoate
- Scientific Field : Organofluorine Chemistry
- Application Summary : Alfa Chemistry specializes in organofluorine chemistry and offers high quality Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and related services .
- Methods of Application : The compound is used in the synthesis of other compounds .
- Results or Outcomes : The results of this application are not specified .
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Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
properties
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKWXCRLEWADRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442207 |
Source
|
Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
CAS RN |
112811-68-4 |
Source
|
Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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